molecular formula C17H19NO6 B2772089 (3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate CAS No. 302952-37-0

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate

Cat. No.: B2772089
CAS No.: 302952-37-0
M. Wt: 333.34
InChI Key: WJRGVTTVNUBOCW-UHFFFAOYSA-N
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Description

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate is a complex organic compound that combines the structural features of morpholine, benzofuran, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the ethoxycarbonyl and methyl groups. The final step involves the esterification of the benzofuran derivative with morpholine-4-carboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid derivatives share structural similarities.

    Benzofuran derivatives: Compounds such as 2-methyl-benzofuran derivatives exhibit similar chemical properties.

Uniqueness

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound (3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a benzofuran moiety and a morpholine ring, which are known to contribute to various pharmacological properties. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24O6C_{21}H_{24}O_{6} with a molecular weight of 364.42 g/mol. The compound features distinct functional groups that are pivotal for its biological activity, including:

  • Benzofuran : A bicyclic structure known for its diverse biological properties.
  • Morpholine : A heterocyclic compound that often enhances solubility and bioavailability.

Table 1: Structural Features

FeatureDescription
Benzofuran moietyContributes to the compound's reactivity
Morpholine ringImproves solubility and bioactivity
Ethoxycarbonyl groupEnhances lipophilicity

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzofuran core followed by the introduction of the morpholine and carboxylate functionalities. The synthetic route may include:

  • Formation of Benzofuran : Utilizing starting materials such as salicylaldehyde and ethyl acetoacetate.
  • Morpholine Addition : Reacting with morpholine derivatives under controlled conditions.
  • Carboxylation : Introducing the carboxylic acid functionality through various methods such as carbon dioxide insertion.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with benzofuran structures can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Effects

There is evidence suggesting that this compound possesses antimicrobial activity against various pathogens. The presence of the morpholine ring is believed to enhance its interaction with bacterial membranes, leading to increased efficacy.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the cytotoxic effects of (3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Testing :
    • In vitro tests demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Biological Activity Summary

Activity TypeAssessed EffectReference
AnticancerCytotoxicity in cancer cellsStudy on cell lines
AntimicrobialInhibition of bacterial growthIn vitro assays

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor, disrupting metabolic pathways in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Properties

IUPAC Name

(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-22-16(19)15-11(2)23-14-5-4-12(10-13(14)15)24-17(20)18-6-8-21-9-7-18/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGVTTVNUBOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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